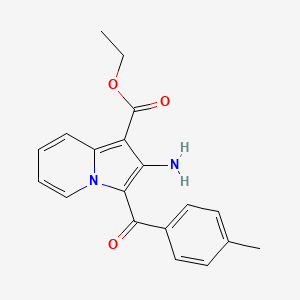

Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

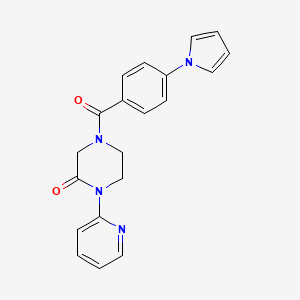

Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate is a derivative of indolizine, a nitrogen-containing heterocycle . It has been studied for its potential biological activities . Notably, it has shown promising anti-tubercular activity against the H37Rv and multidrug-resistant Mycobacterium tuberculosis strains .

Synthesis Analysis

The synthesis of indolizines, including Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate, has been achieved through various methods. One approach involves the use of 4-aminopyridine and different phenacyl bromides in acetone, followed by reacting with electron-deficient acetylenes in the presence of a potassium carbonate base with anhydrous DMF solvent .Molecular Structure Analysis

Indolizine is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids . The indolizine skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The synthesis of indolizines has been achieved through various chemical reactions. Classical methodologies such as Scholtz or Chichibabin reactions have been used, but new strategies have also been developed in recent years . These include transition metal-catalyzed reactions and approaches based on oxidative coupling .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Research efforts have been directed towards the synthesis of novel indolizine derivatives, such as Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate, showcasing its versatility as a precursor in organic synthesis. For instance, the synthesis and transformations of Ethyl 3-(Benzoylamino)-1H-indole-2-carboxylates involved the preparation of various derivatives by heating with polyphosphoric acid, leading to debenzoylated hydrazide and other compounds upon reaction with hydrazine hydrate or aqueous sodium hydroxide (Cucek & Verček, 2008).

Antioxidant and Antibacterial Properties

A study described an efficient synthesis of novel ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives, showcasing their in vitro antioxidant properties using a DPPH scavenging method. Among these compounds, specific derivatives exhibited significant antioxidant potency, along with potent antibacterial activity, highlighting their potential in medicinal chemistry (Uppar et al., 2020).

Photoluminescence and Optical Properties

The unusual blue-shifted acid-responsive photoluminescence behavior in 6-Amino-8-cyanobenzo[1,2-b]indolizines, a related class of photoluminescent materials, has been explored. These compounds exhibit reversible pH-dependent optical properties with a dramatic blue shift in fluorescence emission upon protonation, presenting applications in sensing and materials science (Outlaw et al., 2016).

Anticancer Activity

The discovery of new apoptosis-inducing agents based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate for breast cancer showcases the compound's utility in synthesizing novel agents with potential therapeutic applications. These compounds have been evaluated for their cytotoxicity in vitro against cancer cell lines, with some showing significant antiproliferative potential (Gad et al., 2020).

Zukünftige Richtungen

Given its promising anti-tubercular activity, Ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate warrants further development. It may represent a novel promising class of InhA inhibitors and multi-targeting agents to combat drug-sensitive and drug-resistant Mycobacterium tuberculosis strains .

Eigenschaften

IUPAC Name |

ethyl 2-amino-3-(4-methylbenzoyl)indolizine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-24-19(23)15-14-6-4-5-11-21(14)17(16(15)20)18(22)13-9-7-12(2)8-10-13/h4-11H,3,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVSLRYDKZUXQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=C1N)C(=O)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2371938.png)

![(3S,5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B2371943.png)

![methyl 1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-4-piperidinecarboxylate](/img/structure/B2371945.png)

![2-[(2-methylpiperidino)methyl]-4(3H)-quinazolinone](/img/structure/B2371948.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2371949.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2371952.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyrrolidin-1-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2371953.png)

![3-chloro-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2371958.png)